molecular formula C13H16O3 B3033313 3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid CAS No. 1017356-38-5

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B3033313
CAS No.: 1017356-38-5
M. Wt: 220.26 g/mol
InChI Key: UYGYHNKELYLFSA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol This compound features a cyclopropyl group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of cyclopropylmethyl bromide with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on charcoal for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium on charcoal

    Bases: Sodium hydride, potassium carbonate

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .

Scientific Research Applications

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and other physiological processes . The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar in structure but lacks the cyclopropyl group.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in addition to the methoxy group.

    3-(4-Methylphenoxy)propionic acid: Features a methyl group instead of a methoxy group.

Uniqueness

3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

IUPAC Name

3-cyclopropyl-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-6-4-10(5-7-11)12(8-13(14)15)9-2-3-9/h4-7,9,12H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGYHNKELYLFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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